PhCONAcN2 PhCHO
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Overview
Description
PhCONAcN2 PhCHO is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of N-acetyl-L-phenylalanine and benzaldehyde, which makes it a valuable tool for researchers to explore its properties and potential applications.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been studied for their interaction with various targets .
Mode of Action
The mode of action of PhCONAcN2 PhCHO involves several steps. According to a study on Pd-catalysed oxidation reactions, the mechanism mainly involves oxidative addition, β-hydride elimination, reductive elimination, and finally ligand substitution . The oxidation products of secondary alcohols bind much more weakly than the oxidation products of primary alcohols, contributing to the reactivity difference .
Biochemical Pathways
For instance, they can induce apoptosis by regulating carcinogen metabolism, ontogenesis, cell cycle arrest, suppress cell adhesion and DNA binding, proliferation, migration, and block signaling pathways .
Pharmacokinetics
Understanding the pharmacokinetic principles is essential in everyday clinical practice .
Action Environment
The action environment of PhCONAcN2 PhCHO can influence its action, efficacy, and stability. For instance, the temperature can affect the reaction. In a study on Pd-catalysed oxidation–arylation reactions of secondary alcohols, α-arylation of the oxidation products of secondary alcohols occurs only when the temperature was raised to 80 °C from below 40 °C .
Advantages and Limitations for Lab Experiments
One of the primary advantages of using PhCONAcN2 PhCHO in laboratory experiments is its ease of synthesis and relatively low cost. However, its limited solubility in common solvents can be a limitation for some applications.
Future Directions
There are many potential future directions for research on PhCONAcN2 PhCHO. One area of interest is its potential applications in the field of drug discovery. Another area of interest is its potential use as a catalyst in organic reactions. Additionally, further research is needed to understand its mechanism of action and potential biological effects.
Conclusion
In conclusion, PhCONAcN2 PhCHO is a valuable tool for researchers in various fields of scientific research. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further study. With further research, this compound has the potential to make significant contributions to the field of organic chemistry and drug discovery.
Synthesis Methods
The synthesis of PhCONAcN2 PhCHO involves the reaction of N-acetyl-L-phenylalanine with benzaldehyde in the presence of a catalyst. This reaction results in the formation of a white crystalline compound with a high melting point. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Scientific Research Applications
PhCONAcN2 PhCHO has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic chemistry, where it is used as a building block for the synthesis of more complex compounds.
properties
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15(19-18-11-13-7-3-1-4-8-13)12-17-16(21)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,21)(H,19,20)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHFKCSNLMJUSE-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PhCONAcN2 PhCHO |
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